N-Benzyl-dibenzazepinone-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-dibenzazepinone-d4 typically involves the deuteration of N-Benzyl-dibenzazepinone.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the deuteration process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-dibenzazepinone-d4 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield a deuterated amine derivative .
Scientific Research Applications
N-Benzyl-dibenzazepinone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-dibenzazepinone-d4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-dibenzazepinone-d4 can be compared with other dibenzazepine derivatives, such as:
Clozapine: An atypical antipsychotic drug used in the treatment of schizophrenia.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Carbamazepine: An anticonvulsant used to treat seizures and neuropathic pain.
Uniqueness
This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements in research applications. This distinguishes it from other non-deuterated dibenzazepine derivatives .
Properties
IUPAC Name |
11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYLTILMWPHLP-YSQBAEGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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